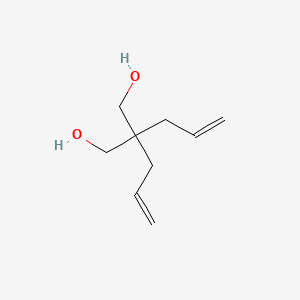
2,2-Diallyl-1,3-propanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diallyl-1,3-propanediol is an organic compound with the molecular formula C9H16O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. The presence of allyl groups (CH2=CH-CH2-) at the 2-position makes it a versatile compound in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diallyl-1,3-propanediol typically involves the reaction of allyl chloride with 1,3-propanediol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of 1,3-propanediol attack the allyl chloride, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diallyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The allyl groups can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be used under appropriate conditions.
Major Products
Oxidation: Formation of 2,2-Diallyl-1,3-propanedialdehyde or 2,2-Diallyl-1,3-propanedioic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,2-Diallyl-1,3-propanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2-Diallyl-1,3-propanediol depends on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various chemical reactions. In biological systems, it may interact with cellular components, disrupting microbial cell walls or interfering with metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diethyl-1,3-propanediol: Similar structure but with ethyl groups instead of allyl groups.
2-Methyl-1,3-propanediol: Contains a methyl group at the 2-position.
3-Allyloxy-1,2-propanediol: Contains an allyloxy group instead of allyl groups.
Uniqueness
2,2-Diallyl-1,3-propanediol is unique due to the presence of allyl groups, which provide additional reactivity and versatility in chemical reactions. This makes it a valuable compound in various applications, from organic synthesis to industrial production.
Eigenschaften
Molekularformel |
C9H16O2 |
|---|---|
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2,2-bis(prop-2-enyl)propane-1,3-diol |
InChI |
InChI=1S/C9H16O2/c1-3-5-9(7-10,8-11)6-4-2/h3-4,10-11H,1-2,5-8H2 |
InChI-Schlüssel |
KNUGAYCUAPXLQK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC(CC=C)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















